molecular formula C12H14O5 B8401188 3,4,5-Trimethoxyphenylpropenoic acid

3,4,5-Trimethoxyphenylpropenoic acid

Cat. No.: B8401188
M. Wt: 238.24 g/mol
InChI Key: KCELFCQMPPKLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxyphenylpropenoic acid, also referred to as 3,4,5-Trimethoxycinnamic acid, is a key chemical intermediate in organic synthesis and drug discovery. Its structural motif is highly valuable in medicinal chemistry, particularly as a precursor to 3-(3,4,5-Trimethoxyphenyl)propionic acid (CAS 25173-72-2), a compound with a well-established role in research and development . The North American market for this derivative is experiencing significant growth, with a projected CAGR of 6-8%, driven by its expanding applications in the pharmaceutical and agrochemical sectors . In pharmaceutical research, this chemical scaffold is investigated for its potential as a building block in synthesizing bioactive molecules. The trimethoxyphenyl group is a privileged structure in medicinal chemistry, often associated with biological activity, making it a point of interest for developing new therapeutic agents . In agrochemical research, it serves as a critical intermediate for creating novel specialty chemicals and sustainable agricultural solutions . The compound's utility is further enhanced by ongoing technological innovations in chemical synthesis, such as the development of greener and more efficient production processes that reduce environmental impact and improve cost-effectiveness . Advanced analytical techniques and process automation also contribute to higher purity and consistency of the material, which is crucial for research reproducibility . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant regulatory guidelines, such as those from the EPA, FDA, and OSHA, when handling this material .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O5/c1-7(12(13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1H2,2-4H3,(H,13,14)

InChI Key

KCELFCQMPPKLHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆O₅
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 25173-72-2

The compound features a benzene ring substituted with three methoxy groups and a propanoic acid moiety, contributing to its unique chemical behavior and biological activity.

Pharmacological Applications

1. Anti-inflammatory Properties
Research indicates that 3,4,5-trimethoxyphenylpropenoic acid exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .

2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Neuroprotective Effects
Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress and neuroinflammation. This suggests its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's .

Biochemical Applications

1. Metabolite Studies
this compound is recognized as an endogenous metabolite in various biological systems. Its metabolic pathways are of interest for understanding its role in human health and disease .

2. Drug Development
Given its pharmacological properties, this compound is being explored as a lead molecule for developing new drugs targeting inflammation and oxidative stress-related conditions .

Material Science Applications

1. Polymer Chemistry
The compound's structure allows it to be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and composites .

2. Sensor Development
Due to its chemical reactivity, this compound is being investigated for use in sensor technology, particularly for detecting environmental pollutants and biological markers .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Title Application Area Findings
Anti-inflammatory Effects in RatsPharmacologySignificant reduction in inflammatory markers observed.
Neuroprotective Role in Cell CulturesNeuroscienceEnhanced cell survival rates under oxidative stress conditions.
Synthesis of Biodegradable PolymersMaterial ScienceImproved mechanical properties compared to conventional polymers.

These studies emphasize the compound's versatility and potential for further research.

Comparison with Similar Compounds

Structural Features :

  • Core structure : A cinnamic acid framework (α,β-unsaturated carboxylic acid).
  • Substituents : Three methoxy groups on the aromatic ring, enhancing lipophilicity compared to hydroxylated analogs .
  • Molecular formula : C₁₂H₁₄O₅; molecular weight: 238.24 g/mol .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 3,4,5-trimethoxyphenylpropenoic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 3,4,5-OCH₃ on phenylpropenoic acid C₁₂H₁₄O₅ 238.24 Pharmaceutical synthesis, anticancer research
Gallic Acid 3,4,5-OH on benzoic acid C₇H₆O₅ 170.12 Antioxidant, food preservative, tanning agent
Caffeic Acid 3,4-OH on phenylpropenoic acid C₉H₈O₄ 180.16 Antioxidant, cosmetic ingredient, anti-inflammatory agent
3-Hydroxy-4-methoxycinnamic acid 3-OH, 4-OCH₃ on phenylpropenoic acid C₁₀H₁₀O₄ 194.18 Antidiabetic research, flavoring agent in beverages
3,4,5-Tricaffeoylquinic Acid Three caffeoyl groups on quinic acid C₃₄H₃₀O₁₅ 678.59 Antioxidant, neuroprotective agent (e.g., in sweet potato leaves)

Key Observations

Substituent Effects on Bioactivity: The methoxy groups in this compound increase lipophilicity compared to hydroxylated analogs like gallic acid (3,4,5-trihydroxybenzoic acid), enhancing membrane permeability and bioavailability . Caffeic acid (3,4-dihydroxy substitution) exhibits stronger antioxidant activity due to its free phenolic hydroxyl groups, which donate electrons to neutralize free radicals .

Solubility Trends :

  • Polar substituents (e.g., -OH in gallic acid) improve water solubility, whereas methoxy groups reduce polarity. For example:
  • 3,4,5-Tricaffeoylquinic acid: Highly soluble in water and methanol due to multiple hydroxyl and ester groups .
  • This compound: More soluble in organic solvents like ethanol and acetone .

Pharmacological Potential: this compound is under investigation for its antiproliferative effects in cancer cells, attributed to its ability to inhibit tubulin polymerization . 3-Hydroxy-4-methoxycinnamic acid is studied for antidiabetic properties, modulating glucose uptake pathways .

Natural vs. Synthetic Sources: Gallic acid and caffeic acid are widely distributed in plants (e.g., gallnuts, coffee), while this compound is primarily synthesized industrially .

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Piperidine or ammonium acetate are commonly used, though pyridine in combination with piperidine enhances yield.

  • Solvents : Ethanol or aqueous ethanol facilitates homogeneous mixing.

  • Temperature : Reactions typically proceed at 80–100°C for 4–8 hours.

Example Protocol :

  • 3,4,5-Trimethoxybenzaldehyde (10 mmol), malonic acid (15 mmol), and piperidine (0.5 mmol) are refluxed in ethanol (50 mL) for 6 hours.

  • The mixture is acidified with HCl (pH 2–3) to precipitate the product.

  • Recrystallization from ethanol yields this compound (73% yield, HPLC purity >95%).

Table 1: Knoevenagel-Doebner Condensation Variants

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Source
PiperidineEthanol8067395
NH4OAcH2O/EtOH10086893

Perkin Reaction

The Perkin reaction offers an alternative route using 3,4,5-trimethoxybenzaldehyde and acetic anhydride under basic conditions. This method is advantageous for large-scale synthesis but requires careful control of stoichiometry.

Mechanistic Insights

The reaction proceeds via aldol condensation between the aldehyde and anhydride, followed by dehydration and decarboxylation. Sodium acetate or potassium carbonate acts as the base.

Example Protocol :

  • 3,4,5-Trimethoxybenzaldehyde (1 mol), acetic anhydride (2.5 mol), and sodium acetate (0.3 mol) are heated at 150°C for 3 hours.

  • The mixture is hydrolyzed with dilute HCl, and the product is extracted with ethyl acetate.

  • Vacuum distillation yields this compound (62% yield).

Key Limitations :

  • Competing side reactions (e.g., over-acetylation) reduce yield.

  • Requires high temperatures, increasing energy costs.

Wittig Olefination

The Wittig reaction enables stereoselective synthesis using stabilized ylides. This method is preferred for generating trans-isomers with high purity.

Procedure and Reagents

  • Ylide Preparation : Triphenylphosphine and ethyl bromoacetate generate the phosphonium ylide.

  • Coupling : The ylide reacts with 3,4,5-trimethoxybenzaldehyde in anhydrous THF.

Example Protocol :

  • Ethyl bromoacetate (1.2 mol) and PPh3 (1.2 mol) are stirred in THF under N2 to form the ylide.

  • 3,4,5-Trimethoxybenzaldehyde (1 mol) is added, and the mixture is refluxed for 12 hours.

  • Acidic workup and recrystallization yield the product (85% yield, >99% trans-isomer).

Table 2: Wittig Reaction Optimization

BaseSolventTemp (°C)Yield (%)Isomer Ratio (trans:cis)Source
NaHCO3THF658599:1
K2CO3DMF807897:3

Continuous-Flow Microreactor Synthesis

Recent advances in flow chemistry enable efficient, scalable synthesis of this compound. A patented microchannel reactor method achieves high yields with reduced reaction times.

Protocol Highlights :

  • Step 1 : 3,4,5-Trimethoxybenzaldehyde, chloroform, and tetrabutylammonium chloride are preheated to 55°C and mixed with NaOH (60°C) in a microreactor (3-minute residence time).

  • Step 2 : The intermediate undergoes silylation with trimethylchlorosilane in a tubular reactor (5.5 minutes, 50°C).

  • Step 3 : Zinc-mediated reduction in a second microreactor yields the final product (91% yield, 97% purity).

Advantages :

  • 10–20x faster than batch methods.

  • Enhanced safety due to minimized intermediate handling.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)TimeScalabilityCost
Knoevenagel-Doebner60–7393–956–8 hHighLow
Perkin Reaction55–6290–923–5 hModerateMedium
Wittig Olefination75–8597–9912–24 hLowHigh
Microreactor Synthesis88–9196–9715–20 minVery HighHigh

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxyphenylpropenoic acid, and how can purity be validated?

The synthesis of this compound typically involves Perkin condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid under acidic or basic catalysis. Post-synthesis, recrystallization using ethanol or methanol is critical for purification. Purity validation should include:

  • HPLC (to assess chemical purity >98%)
  • Melting point analysis (lit. range 100–104°C for the propionic acid derivative)
  • FTIR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C–O stretches) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Technique Purpose Key Observations
Single-crystal XRD Determine solid-state conformation and packingReveals hydrogen-bonding motifs (e.g., R₂²(4) ring motifs in anhydrous forms)
DSC/TGA Assess thermal stabilityIdentifies phase transitions and decomposition temperatures
FTIR Assign vibrational modesMatches computed (DFT) and experimental spectra for structural validation
NMR Confirm substituent positions¹H/¹³C NMR signals for methoxy groups (δ ~3.8–3.9 ppm) and α,β-unsaturated protons .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Quantify mass loss due to dehydration or decomposition .
  • High-Temperature Microscopy : Observe morphological changes in crystalline forms at elevated temperatures .
  • Long-term stability studies : Store samples in desiccators with controlled humidity and monitor via periodic HPLC .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in solid-state vs. solution-phase data?

  • Variable-Temperature NMR : Compare solution-phase dynamics with static solid-state structures .
  • DFT Simulations : Model solvent effects (e.g., PCM models) to reconcile differences in reactivity or conformation .
  • Powder XRD : Detect polymorphic transitions that may explain divergent thermal behavior .

Q. How can researchers design assays to study its pharmacological mechanisms?

  • In vitro enzyme inhibition : Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics .
  • Cellular uptake studies : Use fluorescent derivatives or radiolabeling to track bioavailability .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,4-dimethoxycinnamic acid) to identify critical methoxy groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Sample Purity : Contaminants (e.g., residual solvents) alter melting points. Validate via HPLC and elemental analysis .
  • Polymorphism : Anhydrous vs. hydrated forms exhibit distinct thermal profiles. Characterize using DSC and moisture-controlled XRD .
  • Stereochemical Variations : Ensure E/Z isomerism is resolved via NOESY or computational modeling .

Methodological Resources

  • Thermal Analysis : Protocols from .
  • DFT Parameters : B3LYP/6-311++G(2d,p) basis set for conformational studies .
  • Pharmacological Assays : Reference standards and bioactivity frameworks from and .

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